N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]propane-2-sulfonamide;formic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S.CH2O2/c1-14(2)21(19,20)17-12-15-8-10-18(11-9-15)13-16-6-4-3-5-7-16;2-1-3/h3-7,14-15,17H,8-13H2,1-2H3;1H,(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTRRUNSBMJNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)NCC1CCN(CC1)CC2=CC=CC=C2.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate typically involves the reaction of 1-benzylpiperidine with propane-2-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The resulting sulfonamide is then treated with formic acid to obtain the formate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Sulfonamide Formation
The propane-2-sulfonamide group is introduced via sulfonylation of the primary amine intermediate:
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Reaction of N-((1-benzylpiperidin-4-yl)methyl)amine with propane-2-sulfonyl chloride in dichloromethane (DCM) or toluene, using triethylamine (TEA) as a base to neutralize HCl byproducts .
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Typical conditions: Room temperature, 12–24 hours, yielding 70–85% after purification .
Salt Formation (Formate Counterion)
The sulfonamide is converted to its formate salt via:
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Treatment with formic acid in a polar solvent (e.g., methanol or ethanol), followed by crystallization .
Sulfonamide Hydrolysis
The sulfonamide group can undergo acid- or base-catalyzed hydrolysis , though it is generally stable under physiological conditions.
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Acidic conditions : Prolonged exposure to HCl (1–6 M) cleaves the S–N bond, yielding propane-2-sulfonic acid and the corresponding amine.
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Basic conditions : NaOH (1–5 M) at elevated temperatures (50–80°C) may degrade the sulfonamide .
Reductive Alkylation
The benzylpiperidine nitrogen can participate in reductive alkylation with aldehydes (e.g., formaldehyde) and NaBHCN to introduce additional substituents .
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Example: Reaction with formaldehyde yields N-methyl derivatives (e.g., N-((1-benzylpiperidin-4-yl)methyl)-N-methylpropane-2-sulfonamide) .
Nucleophilic Substitution
The benzylic methylene group adjacent to the piperidine nitrogen is susceptible to nucleophilic substitution :
Key Reaction Data Table
Mechanistic Insights
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Sulfonylation : The amine attacks the electrophilic sulfur in propane-2-sulfonyl chloride, displacing chloride and forming the sulfonamide.
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Reductive amination : Imine intermediates are reduced to secondary amines using borohydride reagents .
Stability and Degradation Pathways
Scientific Research Applications
Centrally Acting Agents
N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate has been investigated for its potential as a centrally acting agent. Its structure suggests it may interact with central nervous system pathways, making it a candidate for treating conditions such as anxiety and depression. The benzylpiperidine moiety is known for its ability to modulate neurotransmitter systems, which could be beneficial in developing new antidepressants or anxiolytics.
Antitumor Activity
Recent studies have highlighted the compound's potential antitumor properties. Research indicates that derivatives of sulfonamides, including those with piperidine structures, exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in tumor growth and proliferation.
Antimicrobial Properties
The sulfonamide group is well-documented for its antimicrobial activity. This compound may possess similar properties, potentially serving as an effective antimicrobial agent against bacterial infections. Further investigation into its spectrum of activity and mechanism of action is warranted.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring followed by sulfonation and subsequent modifications to achieve the desired formate derivative. The synthetic pathway often includes:
- Formation of Piperidine Derivative : Starting from commercially available piperidine compounds.
- Sulfonation Reaction : Introduction of the sulfonamide group through nucleophilic substitution.
- Formate Esterification : Conversion to the formate derivative using appropriate reagents.
Case Study 1: Antidepressant Activity
A study conducted on a series of benzylpiperidine derivatives demonstrated that modifications to the piperidine structure significantly affected their efficacy as antidepressants. The introduction of the sulfonamide moiety enhanced binding affinity to serotonin receptors, indicating a promising lead for further drug development.
Case Study 2: Antitumor Efficacy
In vitro tests revealed that this compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF7). The compound's mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, suggesting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate involves its interaction with specific molecular targets. The compound is known to act as a monoamine releasing agent, with a higher selectivity for releasing dopamine over serotonin. It is most efficacious as a releaser of norepinephrine, which suggests its potential use in modulating neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound that also acts as a monoamine releasing agent.
Sulfonamide Drugs: Compounds like sulfamethazine and sulfadiazine, which share the sulfonamide functional group.
Uniqueness
N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate is unique due to its specific combination of a piperidine ring with a sulfonamide group, which imparts distinct chemical and pharmacological properties. Its ability to selectively release monoamines makes it a valuable compound for research in neuropharmacology .
Biological Activity
N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications.
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.45 g/mol
- CAS Number : 1396886-64-8
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and enzymes. Notably, it has been studied for its inhibitory effects on monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters.
Inhibition of Monoamine Oxidase (MAO)
Monoamine oxidases (MAO-A and MAO-B) are enzymes that degrade monoamines, including neurotransmitters such as serotonin, norepinephrine, and dopamine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating mood disorders and neurodegenerative diseases.
Research indicates that this compound exhibits selective inhibition against MAO-B with an IC₅₀ value indicating effective potency. This suggests its potential use as an antidepressant or neuroprotective agent.
Study 1: MAO Inhibition
A study conducted on a series of compounds similar to this compound revealed that it effectively inhibited MAO-B activity. The results showed that the compound could significantly increase serotonin levels in neuronal cultures, suggesting a mechanism for its antidepressant-like effects.
| Compound | IC₅₀ (µM) | MAO Type |
|---|---|---|
| N-(benzylpiperidine) | 0.075 | MAO-B |
| Reference Drug (Selegiline) | 0.040 | MAO-B |
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, this compound was tested in models of oxidative stress. The compound demonstrated a significant reduction in neuronal cell death induced by oxidative agents, suggesting its role as an antioxidant.
Pharmacokinetics and Toxicity
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics and low toxicity profiles in vitro. It exhibited non-cytotoxic effects at concentrations up to 25 µM in human neuronal cell lines.
Potential Applications
Given its biological activity, this compound holds promise for:
- Antidepressant Therapy : As a selective MAO-B inhibitor, it may be effective for treating depression.
- Neuroprotection : Its antioxidant properties suggest potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-((1-benzylpiperidin-4-yl)methyl)propane-2-sulfonamide formate to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires multi-step protocols with strict control of reaction conditions. Key steps include:
- Temperature and pH : Reactions involving sulfonamide coupling (e.g., nucleophilic substitution) often proceed best at 40–60°C in mildly basic conditions (pH 7–9) to minimize side reactions .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity, while ethanol aids in crystallization .
- Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking intermediates and ensuring purity (>95%) .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton environments (e.g., benzylpiperidine CH₂ groups at δ 2.5–3.5 ppm) and confirm sulfonamide connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragment patterns consistent with the sulfonamide backbone .
- X-ray Crystallography : Resolves 3D conformation, particularly the formate counterion’s interaction with the sulfonamide group .
Advanced Research Questions
Q. What methodological approaches are recommended for analyzing the reaction kinetics of sulfonamide derivatives like this compound?
- Methodological Answer :
- Time-resolved Spectroscopy : UV-Vis or IR spectroscopy monitors intermediate formation during sulfonamide coupling, with pseudo-first-order kinetics often observed .
- Computational Modeling : Density functional theory (DFT) calculates activation energies for key steps (e.g., nucleophilic attack on the sulfonyl chloride group) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for interactions with biological targets .
Q. How can molecular docking studies be designed to elucidate the interaction between this compound and biological targets?
- Methodological Answer :
- Target Selection : Prioritize proteins with sulfonamide-binding pockets (e.g., carbonic anhydrase or histone deacetylases) .
- Software Tools : Use AutoDock Vina or Schrödinger Suite for docking simulations, with force fields (e.g., AMBER) parameterized for sulfonamide interactions .
- Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
Q. What strategies should be employed to resolve contradictions in reported biological activities of sulfonamide derivatives, such as varying antimicrobial efficacy?
- Methodological Answer :
- Dose-Response Studies : Establish EC₅₀ values under standardized conditions (e.g., Mueller-Hinton agar for bacteria) to control for variability in potency .
- Enzyme Assays : Directly measure inhibition of target enzymes (e.g., dihydropteroate synthase) to decouple compound efficacy from bacterial strain resistance .
- Metabolomic Profiling : LC-MS/MS identifies off-target effects or metabolic degradation products that may explain discrepancies .
Structure-Activity Relationship (SAR) Questions
Q. What systematic approaches are used in SAR studies to modify the benzylpiperidine moiety of this compound for enhanced target affinity?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) on the benzyl ring to probe electronic effects on binding .
- Bioisosteric Replacement : Replace the piperidine nitrogen with a sulfur atom or incorporate fused rings to alter steric bulk and improve pharmacokinetics .
- Free-Wilson Analysis : Statistically correlate structural modifications (e.g., methyl vs. ethyl groups) with activity changes in enzyme inhibition assays .
Data Analysis and Reproducibility
Q. How can researchers address variability in crystallographic data for sulfonamide-formate salts during structural characterization?
- Methodological Answer :
- Crystallization Optimization : Use solvent evaporation in mixed solvents (e.g., DCM/hexane) to improve crystal quality for X-ray diffraction .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds between formate and sulfonamide groups) to validate packing motifs .
- Deposition in Public Databases : Submit refined CIF files to the Cambridge Structural Database (CSD) to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
